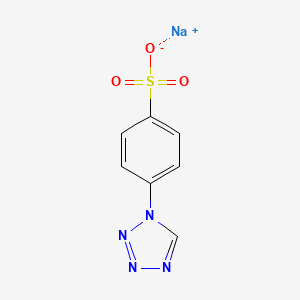

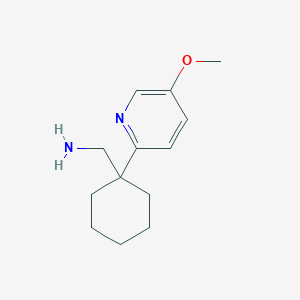

![molecular formula C9H12O B2574632 Tricyclo[3.3.1.02,7]nonan-6-one CAS No. 87507-36-6](/img/structure/B2574632.png)

Tricyclo[3.3.1.02,7]nonan-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

An unexpected radical 4-exo cyclization of rigid bicyclo [2.2.2]octene derivatives has been described . The radical reaction of norbornene compounds has been known to induce ring-closing and ring-opening reactions . In this work, the focus was on a radical reaction of bicyclo [2.2.2]octene . The radical reaction unexpectedly provided a highly condensed tricyclo [3.3.1.02,7]nonane skeleton having a cyclobutane, which occurs in natural products .Molecular Structure Analysis

The molecular weight of Tricyclo[3.3.1.02,7]nonan-6-one is 136.19 . The compound features three fused rings that form a tricyclic structure.Chemical Reactions Analysis

The radical reaction of norbornene compounds has been known to induce ring-closing and ring-opening reactions . In this work, the focus was on a radical reaction of bicyclo [2.2.2]octene . The radical reaction unexpectedly provided a highly condensed tricyclo [3.3.1.02,7]nonane skeleton having a cyclobutane .Physical And Chemical Properties Analysis

Tricyclo[3.3.1.02,7]nonan-6-one has a molecular weight of 136.19 . It is a powder in physical form .科学的研究の応用

Synthesis and Structure Determination :

- Tricyclic compounds like Tricyclo[4.3.0.03,8]nonane, derived from similar compounds to Tricyclo[3.3.1.02,7]nonan-6-one, have been synthesized and studied for their absolute configuration and structural properties (Naemura & Nakazaki, 1973).

- Studies on Tricyclo[4.3.0.03,8]nonane derivatives have contributed to understanding their chiroptical properties and absolute configurations, which is crucial in stereochemical analysis of organic compounds (Nakazaki, Naemura & Harita, 1975).

Analytical Techniques and Discrimination of Isomers :

- Mass spectrometry has been employed to distinguish between different isomers of compounds similar to Tricyclo[3.3.1.02,7]nonan-6-one, demonstrating the technique's utility in organic compound analysis (Audenhove, Keukeleire & Vandewalle, 2010).

Chemical Transformations and Synthesis of Novel Compounds :

- Novel tricyclononanes, closely related to Tricyclo[3.3.1.02,7]nonan-6-one, have been synthesized, highlighting the versatility of these compounds in generating new molecular structures (Kragol & Mlinarié-Majerski, 1997).

- Studies on hydrogenation and rearrangement of Tricyclo[3.3.1.02,8]nonane derivatives have provided insights into the reactivity and stability of these compounds (Biethan, Cuntze & Musso, 1977).

Synthetic Applications in Terpene and Prostacyclin Analogs :

- The functionalization of Tricyclo[3.3.0.02,8]octan-3-one, a compound with structural similarities to Tricyclo[3.3.1.02,7]nonan-6-one, has been explored for its potential use as a synthon for polycyclopentanoid terpenes and prostacyclin analogs. This research illustrates the broader applicability of tricyclic compounds in synthesizing complex natural products (Demuth, Chandrasekhar, Nakano, Raghavan & Schaffner, 1980).

Safety and Hazards

The safety information for Tricyclo[3.3.1.02,7]nonan-6-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Mode of Action

It is known that the compound is synthesized through an unexpected radical 4-exo cyclization of rigid bicyclo [222]octene derivatives . This radical reaction unexpectedly provides a highly condensed tricyclo[3.3.1.02,7]nonane skeleton having a cyclobutane .

Biochemical Pathways

The compound is known to be synthesized through a radical reaction of bicyclo [2.2.2]octene

Result of Action

The compound is known to be synthesized through a radical reaction, which results in a highly condensed tricyclo[3.3.1.02,7]nonane skeleton . .

特性

IUPAC Name |

tricyclo[3.3.1.02,7]nonan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c10-9-5-1-2-7-6(3-5)4-8(7)9/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGKETAERWUFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CC1C(=O)C2C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricyclo[3.3.1.02,7]nonan-6-one | |

Q & A

Q1: What are the typical synthetic routes to obtain Tricyclo[3.3.1.02,7]nonan-6-ones?

A1: Tricyclo[3.3.1.02,7]nonan-6-ones are primarily synthesized through intramolecular [2+2] photocycloaddition reactions of 6-allyl-2-cyclohexenones. [, ] This reaction involves the formation of a cyclobutane ring by the action of light on the double bond of the cyclohexenone and the tethered allyl group.

Q2: How do substituents on the 6-allyl-2-cyclohexenone starting material affect the photocycloaddition reaction?

A2: Studies have shown that substituents on both the ring and the allyl side chain of 6-allyl-2-cyclohexenones can influence the regioselectivity and efficiency of the photocycloaddition. [, ] For example, bulky substituents on the allyl group can lead to the formation of tricyclo[4.2.1.03,8]nonan-7-ones as a side product, while electron-withdrawing groups on the cyclohexenone ring can enhance the overall yield of the desired tricyclic product. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

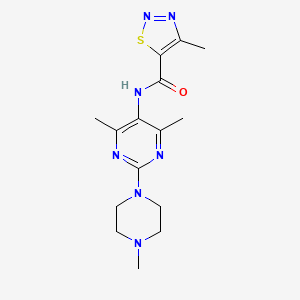

![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)

![Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B2574553.png)

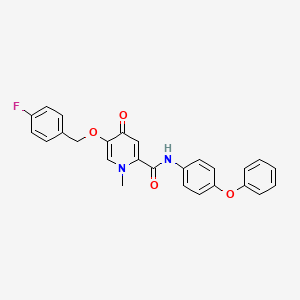

![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)

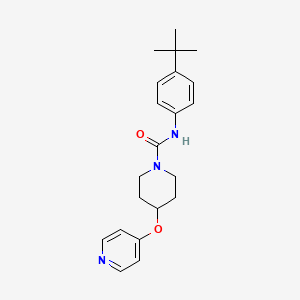

![3-Methoxy-N-methyl-N-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2574562.png)

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol](/img/structure/B2574569.png)

![(2E)-3-[5-iodo-2-(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2574572.png)